N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide
描述
N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide is a heterocyclic compound featuring a quinoxaline core substituted with a hydroxyl group at position 3 and a phenyl ring at position 2. The acetamide linker connects the quinoxaline-phenyl moiety to a 4-methylpiperazine group. Quinoxalines are known for diverse therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities .
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-9-11-26(12-10-25)14-19(27)22-16-6-4-5-15(13-16)20-21(28)24-18-8-3-2-7-17(18)23-20/h2-8,13H,9-12,14H2,1H3,(H,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVOEAJDHMAGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Variations in Quinoxaline-Based Analogs
Substituent Modifications on the Quinoxaline Core
- Target Compound: 3-hydroxyquinoxaline with phenyl linkage.
- Compound 9i (): N-(4-Methyl-piperazin-1-yl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide replaces the hydroxyl group with a sulfanyl (-S-) bridge and a phenyl substituent.
- C-2 () : (E)-N-(4-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide incorporates an acryloyl group and methoxy-hydroxyphenyl substituents. The extended conjugation may enhance UV absorption, relevant for photoprotective applications .
Piperazine/piperidine Substituent Variations
- Target Compound : 4-methylpiperazine enhances basicity and solubility.
- C-3 () : 4-ethylpiperazine increases steric bulk, possibly altering receptor binding kinetics.
- Example 121 () : Incorporates a 1,4-diazepane (7-membered ring) instead of piperazine, offering conformational flexibility for target engagement .
Heterocyclic Core Replacements
- Pyrimidine/Thienopyrimidine Analogs (): Compounds like 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide prioritize kinase or protease inhibition due to pyrimidine’s role in nucleotide mimicry .
Data Table: Key Structural and Functional Comparisons
准备方法
Preparation of Ethyl 3-Hydroxyquinoxaline-2-carboxylate
The quinoxaline ring is constructed via condensation of o-phenylenediamine with diethyl bromomalonate under reflux conditions. This yields ethyl 1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylate, which is subsequently oxidized to ethyl 3-hydroxyquinoxaline-2-carboxylate.
Reaction Conditions :
Conversion to 3-Hydroxyquinoxaline-2-carbohydrazide
Ethyl 3-hydroxyquinoxaline-2-carboxylate is treated with hydrazine hydrate (80% excess) in ethanol under reflux to form 3-hydroxyquinoxaline-2-carbohydrazide.
Key Data :
Formation of the Acetamide Backbone
Synthesis of 2-Chloro-N-[3-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide
3-(3-Hydroxyquinoxalin-2-yl)aniline is acylated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.
Reaction Setup :
Spectral Data :
Substitution with 4-Methylpiperazine
Nucleophilic Displacement of Chloride
The chloroacetamide intermediate undergoes nucleophilic substitution with 4-methylpiperazine in a biphasic acetone/K$$2$$CO$$3$$ system.
Optimized Conditions :
- Reactants : 2-Chloro-N-[3-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide (1 equiv), 4-methylpiperazine (1.5 equiv).
- Catalyst : KI (10 mol%).
- Temperature : 60°C, 24 hours.
- Yield : 70–78%.
Characterization of Final Product :
- HPLC Retention Time : 1.357 min.
- 1H NMR (DMSO-d6) : δ 10.86 (s, 1H, NH), 3.06–3.93 (m, 8H, piperazine), 4.33 (s, 2H, –CH$$_2$$–).
Critical Analysis of Synthetic Routes
Comparative Efficiency of Steps
- Quinoxaline Formation : The condensation method offers higher yields (~70%) compared to thiation approaches (~65%).
- Suzuki Coupling : Protects amine groups to prevent palladium poisoning, ensuring reproducibility.
- Chloroacetamide Substitution : Biphasic conditions (acetone/K$$2$$CO$$3$$) enhance reaction efficiency, as evidenced by yields >75%.
Challenges and Mitigation
- Regioselectivity : Hydroxy and chloro groups on quinoxaline require careful protection-deprotection strategies.
- Amine Sensitivity : Use of nitro protection avoids undesired side reactions during coupling.
Scalability and Industrial Relevance
The synthetic pathway is scalable, with key steps (e.g., Suzuki coupling, nucleophilic substitution) amenable to continuous flow chemistry. Industrial adoption would prioritize:
- Cost-Effective Catalysts : Replacing Pd(PPh$$3$$)$$4$$ with immobilized Pd catalysts.
- Solvent Recovery : Ethanol and acetone are recyclable via distillation.
常见问题
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 3-hydroxyquinoxaline derivatives with substituted phenylacetamide precursors via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the quinoxalinyl-phenyl moiety .
- Step 2 : Functionalization of the acetamide side chain with 4-methylpiperazine under nucleophilic substitution conditions. Key parameters include anhydrous solvents (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like KCO .
- Optimization : Reaction progress is monitored via TLC or HPLC, with purification via column chromatography (silica gel, gradient elution with CHCl/MeOH) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic Analysis :
- Chromatography : HPLC purity ≥95% with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of hydroxyquinoxaline-acetamide derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing 4-methylpiperazine with morpholine) to isolate contributions to activity .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition vs. GPCR modulation) .
- Data Reprodubility : Cross-laboratory validation using standardized assays (e.g., IC determination in enzymatic assays with triplicate replicates) .
Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?
- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–4), solubility (≥50 µM), and metabolic stability (CYP450 inhibition profiling) .
- Molecular Dynamics Simulations : Assess binding stability to targets (e.g., EGFR kinase) via RMSD/RMSF analysis over 100-ns trajectories .
- Docking Studies : Identify critical interactions (e.g., hydrogen bonding with quinoxaline-OH and piperazine-N) using AutoDock Vina .
Q. What analytical approaches address discrepancies in crystallographic data for related quinoxaline-acetamide complexes?
- High-Resolution X-ray Diffraction : Use SHELXL for refinement (R-factor < 0.05) and validation via the Cambridge Structural Database .
- Twinned Data Correction : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .
- Thermal Ellipsoid Analysis : Verify anisotropic displacement parameters to confirm ligand binding modes .
Methodological Challenges and Solutions
Q. How to mitigate low yields during the final coupling step of the synthesis?
- Catalyst Screening : Test Pd(OAc)/Xantphos vs. Pd(dba)/BINAP for improved cross-coupling efficiency .
- Solvent Optimization : Replace DMF with dioxane to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 20–30% .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the hydroxyquinoxaline group for aqueous solubility .
- Formulation : Use PEG-400/water (1:1) or cyclodextrin-based carriers to achieve ≥1 mg/mL solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
